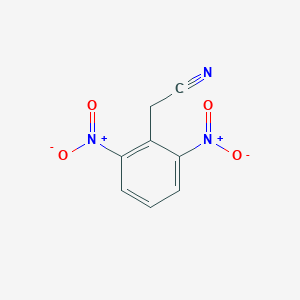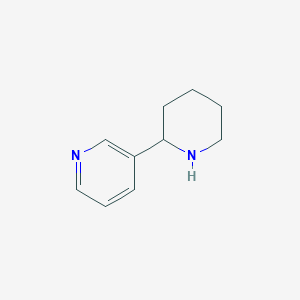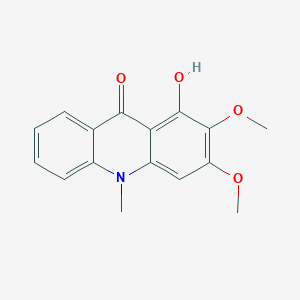
棉酚
描述
Gossypin is a flavonol glucoside, a primary phytochemical found in many species including Hibiscus esculentus, Gossypium indicum, and Hibiscus vitifolius . It is known for its significant pharmacological activities and defense mechanisms, protecting against pathogens and UV radiation . It has drawn much interest from researchers due to its benefits of few adverse effects, high efficacy, and simple preparation .
Synthesis Analysis
The synthesis of Gossypin involves several enzymes and substrates . By transcriptome comparison and coexpression analyses, 146 candidates linked to gossypin biosynthesis have been identified .Chemical Reactions Analysis
Gossypin is a flavonoid, a crucial secondary metabolite that carries out several functions, including regulating cell growth, luring insects and pollinators, and defending against biotic and abiotic stressors . It’s one of the many metabolites produced by cotton plants .Physical And Chemical Properties Analysis
Gossypin is a yellow crystalline solid powder with a high melting point (229–230 °C). It is markedly soluble in water due to the existence of the glucose moiety, making the compound less soluble in alcohol and other solvents .科学研究应用
神经保护作用
棉酚在各种模型中表现出神经保护作用。研究发现,它对大鼠皮质细胞中的氧化应激和β-淀粉样蛋白诱导的毒性有效,表明其在阿尔茨海默病等神经退行性疾病中具有潜力 (Yoon, Lee, & Cho, 2004)。此外,在全球性脑缺血大鼠模型中观察到了它的神经保护活性,它降低了氧化应激和脑梗死 (Chandrashekhar, Ganapaty, Ramkishan, & Narsu, 2013).
抗癌特性
棉酚表现出有效的抗癌特性。它通过靶向 Aurora 激酶 A (AURKA) 和 RSK2 来抑制胃癌的生长,从而导致细胞周期停滞和细胞凋亡 (Wang et al., 2018)。此外,研究表明,它通过 Chk1/Cdc25C 通路诱导人恶性神经胶质瘤细胞的 G2/M 阻滞 (Shi et al., 2011)。此外,棉酚降低了前列腺癌细胞中 MMP-2 和 MMP-9 基因的表达,表明它在抑制癌细胞侵袭中发挥作用 (Dirican & Cinar, 2022).
心脏保护作用
棉酚对心肌损伤有保护作用。它减轻了心肌梗死模型中的氧化应激参数和炎症标志物,表明其作为缺血性心脏病治疗的潜力 (Cinar et al., 2021).
抗氧化活性
这种化合物表现出显着的抗氧化特性。研究表明,它可以清除自由基并抑制脂质过氧化,表明其在氧化应激相关疾病中的效用 (Babu et al., 2003).
抗炎和镇痛作用
棉酚还表现出抗炎和镇痛作用。它抑制小鼠的扭体并减轻各种实验模型中的炎症,可能对疼痛管理和炎症性疾病有用 (Viswanathan et al., 1984); (Parmar & Ghosh, 1978).
作用机制
Target of Action
Gossypin, a flavonol glucoside, primarily targets the nuclear factor-κB (NF-κB) . NF-κB is a protein complex that controls transcription of DNA and is associated with inflammation, carcinogenesis, hyperproliferation, invasion, and angiogenesis .
Mode of Action
Gossypin inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway . It suppresses the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB, leading to the suppression of p65 nuclear translocation and NF-κB-regulated gene expression .
Biochemical Pathways
The inhibition of NF-κB activation by Gossypin leads to the down-regulation of gene products involved in cell survival (IAP2, XIAP, Bcl-2, Bcl-xL, survivin, and antiFas-associated death domain–like interleukin-1β–converting enzyme-inhibitory protein), proliferation (c-myc, cyclin D1, and cyclooxygenase-2), angiogenesis (vascular endothelial growth factor), and invasion (matrix metalloprotease-9) .
Result of Action
The suppression of NF-κB-regulated gene products by Gossypin enhances apoptosis induced by tumor necrosis factor and chemotherapeutic agents, suppresses tumor necrosis factor–induced cellular invasion, abrogates receptor activator of NF-κB ligand–induced osteoclastogenesis, and vascular endothelial growth factor–induced migration of human umbilical vein endothelial cells . This suggests that Gossypin may play a role in the suppression of inflammation, carcinogenesis, and angiogenesis .
Action Environment
Gossypin is found in many species, including Hibiscus esculentus, Gossypium indicum, and Hibiscus vitifolius, all have it in their flowers . It shows significant pharmacological activities and also a defence mechanism and protects against pathogens, UV radiation, etc . It is more stable than most other naturally occurring chemicals owing to the existence of the -OH group in their structure . This stability may influence its action, efficacy, and stability in various environments.
安全和危害
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXVLUZMMDCNG-KKPQBLLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215512 | |
| Record name | Gossypin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gossypin | |
CAS RN |
652-78-8 | |
| Record name | Gossypin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossypin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gossypin exert its anti-cancer effects?
A1: Gossypin demonstrates anti-cancer activity through various mechanisms: * Inhibition of key signaling pathways: Gossypin inhibits the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway [], a crucial regulator of cell growth and survival often dysregulated in cancer. * Cell cycle arrest: It induces cell cycle arrest at the G2/M phase by reducing cyclin A2 and B1 expression and interfering with cell cycle checkpoint proteins []. * Induction of apoptosis: Gossypin triggers intrinsic apoptosis by activating caspases (Caspase-3 and Caspase-9) and poly ADP-ribose polymerase (PARP), ultimately leading to cell death [, , ]. * Suppression of invasion and metastasis: Gossypin inhibits matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis [].
Q2: How does gossypin exhibit anti-inflammatory properties?
A2: Gossypin's anti-inflammatory action is linked to: * Suppression of NF-κB activation: Gossypin effectively inhibits the activation of the nuclear factor-kappaB (NF-κB) pathway [], a key regulator of inflammation. This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , ]. * Inhibition of COX-2: Gossypin demonstrates selective inhibition of cyclooxygenase-2 (COX-2) [, ], an enzyme involved in the production of pro-inflammatory mediators.
Q3: Does gossypin offer protection against oxidative stress?
A3: Yes, gossypin exhibits significant antioxidant activity through: * Direct scavenging of free radicals: Gossypin directly neutralizes reactive oxygen species (ROS) like superoxide anions, hydroxyl radicals, and hydrogen peroxide [, , , , ]. * Boosting antioxidant enzyme activity: It enhances the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. * Increasing glutathione levels: Gossypin helps maintain cellular glutathione (GSH) levels, a vital antioxidant molecule [, , ].
Q4: What is the molecular formula and weight of gossypin?
A4: Gossypin has the molecular formula C21H22O13 and a molecular weight of 482.39 g/mol.
Q5: Is there any spectroscopic data available for gossypin?
A5: Yes, spectroscopic data like UV-Vis absorption maxima (around 277-279 nm) and fluorescence emission maximum (around 325 nm) are reported for gossypin []. Additionally, structural characterization often utilizes techniques like IR, 1H NMR, and mass spectrometry [].
Q6: Are there any formulation strategies to enhance gossypin's bioavailability?
A6: Research suggests that encapsulating gossypin in delivery systems like liposomes [, ] or proniosomal gels [] can potentially improve its stability, solubility, and bioavailability.
Q7: Does gossypin interact with drug transporters?
A7: Gossypin has been shown to interact with P-glycoprotein (P-gp), a transporter protein responsible for effluxing drugs from cells []. This interaction could potentially impact gossypin's absorption and distribution in the body.
Q8: What in vitro models have been used to study gossypin's activity?
A8: Various in vitro models, including cell lines like A549 (lung cancer) [, ], MCF-7 (breast cancer) [], PC-3 (prostate cancer) [], and HepG2 (liver cancer) [], have been used to investigate gossypin's anticancer, anti-inflammatory, and antioxidant properties.
Q9: What animal models have been employed to study gossypin's efficacy?
A9: Gossypin's therapeutic potential has been explored in various animal models, including:* Rodent models of epilepsy: These models assess gossypin's anticonvulsant activity, employing seizure induction methods like pentylenetetrazole (PTZ) and maximal electroshock [, ].* Murine models of inflammation: These models, such as the carrageenan-induced paw edema and air pouch models, evaluate gossypin's anti-inflammatory effects [, ].* Rodent models of oxidative stress: These models, often employing toxicants like lead or sulfur mustard, assess gossypin's protective effects against oxidative damage in organs like the liver, kidney, and brain [, , ]. * Rodent models of myocardial ischemia-reperfusion injury: These models evaluate gossypin's cardioprotective effects, focusing on its ability to reduce infarct size and improve cardiac function [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
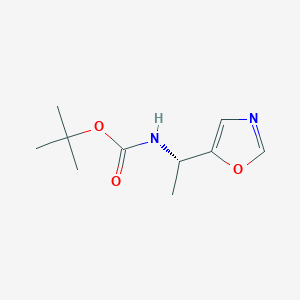

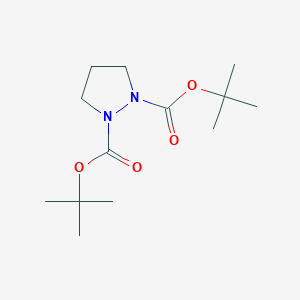
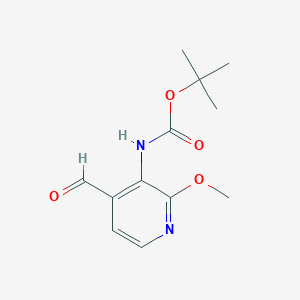


![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

